molecular formula C12H17N3O4S B6432702 ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate CAS No. 922679-95-6

ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate

Cat. No.: B6432702
CAS No.: 922679-95-6
M. Wt: 299.35 g/mol
InChI Key: FJNGTRRZPSHOAA-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of sodium ethoxide, or in DMF with triethylamine or sodium carbonate . Another method involves the use of aqueous sodium hydroxide as a base . The reaction conditions are generally mild, with room temperature being sufficient to achieve good yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aliphatic Amines: Used in substitution reactions to form acetamides.

    Hydrazine Hydrate: Used in reactions to form hydrazinyl derivatives.

    Aniline: Used to form anilino derivatives.

Major Products

    Acetamides: Formed from reactions with aliphatic amines.

    Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.

    Anilino Derivatives: Formed from reactions with aniline.

Scientific Research Applications

Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine moiety allows it to interact with nucleic acids and enzymes involved in DNA and RNA synthesis, potentially inhibiting the replication of cancer cells and viruses . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with biological molecules is a key factor in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This subtle structural difference can lead to variations in its interaction with biological targets and its overall efficacy in various applications .

Properties

IUPAC Name

ethyl 2-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-3-8-5-9(16)15-12(14-8)20-7-10(17)13-6-11(18)19-4-2/h5H,3-4,6-7H2,1-2H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNGTRRZPSHOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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